2-(4-Aminophenyl)propanenitrile

Catalog No.
S663533
CAS No.
28694-90-8
M.F
C9H10N2
M. Wt
146.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Aminophenyl)propanenitrile

CAS Number

28694-90-8

Product Name

2-(4-Aminophenyl)propanenitrile

IUPAC Name

2-(4-aminophenyl)propanenitrile

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C9H10N2/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,7H,11H2,1H3

InChI Key

RZSVLKAIDMAXLB-UHFFFAOYSA-N

SMILES

CC(C#N)C1=CC=C(C=C1)N

Canonical SMILES

CC(C#N)C1=CC=C(C=C1)N

Synthesis and Characterization:

2-(4-Aminophenyl)propanenitrile is an organic compound with the chemical formula C₉H₁₀N₂ and CAS number 28694-90-8. While its specific research applications are limited, it has been synthesized and characterized in various scientific studies. Researchers have employed different methods for its synthesis, including using benzyl cyanide and 4-aminophenylacetonitrile as starting materials. Additionally, characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been used to confirm the structure and purity of the synthesized compound [].

2-(4-Aminophenyl)propanenitrile is an organic compound with the molecular formula C9H10N2C_9H_{10}N_2 and a CAS number of 28694-90-8. It features an amino group attached to a phenyl ring that is further connected to a propanenitrile group. This compound is characterized by its distinct functional groups, which contribute to its chemical reactivity and potential biological activity. The presence of the amino group allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

  • Oxidation: The amino group can be oxidized to yield nitroso or nitro derivatives. Common reagents for this reaction include potassium permanganate and hydrogen peroxide.
  • Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation with palladium on carbon.
  • Substitution: The amino group can engage in electrophilic aromatic substitution reactions, including halogenation or sulfonation, typically utilizing halogenating agents like chlorine or bromine and sulfonating agents like sulfuric acid.

Major Products Formed

  • From Oxidation: Formation of nitroso or nitro derivatives.
  • From Reduction: Formation of primary amines.
  • From Substitution: Formation of halogenated or sulfonated derivatives.

Research indicates that 2-(4-Aminophenyl)propanenitrile exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound may disrupt bacterial cell membranes or interfere with essential enzymatic processes in microbial cells. In anticancer studies, it has been suggested that this compound could inhibit specific signaling pathways involved in cell proliferation and survival, although detailed mechanisms remain to be fully elucidated .

Several methods have been developed for the synthesis of 2-(4-Aminophenyl)propanenitrile:

  • Reduction Method: A common synthetic route involves the reduction of 2-(4-nitrophenyl)propanenitrile using hydrogen gas in the presence of a palladium catalyst. This reaction is typically conducted under mild conditions (25-30°C and 1-2 atm pressure) to ensure high yields and purity.
  • Industrial Production: In industrial settings, continuous flow reactors are often employed for large-scale hydrogenation processes, which enhance efficiency and product quality.
  • Alternative Synthesis: Another approach includes methylation of para-nitrophenylacetonitrile followed by reduction using iron powder as a catalyst, which provides high yields and is suitable for industrial applications .

2-(4-Aminophenyl)propanenitrile finds applications across various fields:

  • Chemistry: It serves as an intermediate in the synthesis of numerous organic compounds.
  • Biology: Its potential antimicrobial and anticancer properties make it a subject of interest in biological research.
  • Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
  • Industry: Utilized in the production of dyes, pigments, and other materials due to its reactive functional groups.

The interaction studies involving 2-(4-Aminophenyl)propanenitrile focus on its mechanism of action against biological targets. For instance, it may disrupt cellular processes in bacteria or cancer cells by interfering with membrane integrity or inhibiting critical enzymatic functions. Such interactions are crucial for understanding its potential therapeutic applications.

Similar Compounds

Several compounds share structural similarities with 2-(4-Aminophenyl)propanenitrile:

  • 2-(4-Nitrophenyl)propanenitrile
  • 2-(4-Hydroxyphenyl)propanenitrile
  • 2-(4-Chlorophenyl)propanenitrile

Uniqueness

The uniqueness of 2-(4-Aminophenyl)propanenitrile lies in its amino group, which imparts distinct chemical reactivity and biological activity compared to its nitro, hydroxy, or chloro analogs. This functional group enables specific interactions that are critical for its applications in medicinal chemistry and material science .

XLogP3

1.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

28694-90-8

Dates

Modify: 2023-08-15

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